molecular formula C10H15NO2 B13622053 5-(3-Aminopropyl)-2-methoxyphenol

5-(3-Aminopropyl)-2-methoxyphenol

Cat. No.: B13622053
M. Wt: 181.23 g/mol
InChI Key: NZKRJTLUCRNIIL-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)-2-methoxyphenol is a phenolic compound featuring methoxy and aminopropyl functional groups, making it a valuable intermediate in organic synthesis and materials science. The compound is available for research purposes as a stable hydrochloride salt (CAS 2305255-28-9) with a molecular formula of C10H16ClNO2 and a molecular weight of 217.69 g/mol . This substituted 2-methoxyphenol (guaiacol) derivative is of significant interest in the field of lignin valorization research. Guaiacol derivatives are fundamental structural units in the lignin polymer, particularly those derived from coniferyl alcohol (G-units) . Studies on catalysts like Cu-doped porous metal oxides (Cu-PMO) in supercritical methanol explore the breakdown of lignin model compounds, providing insights into reaction pathways such as hydrogenolysis and hydrogenation that are crucial for converting biomass into valuable monomeric chemicals . As a research chemical, 5-(3-Aminopropyl)-2-methoxyphenol can serve as a building block for synthesizing more complex molecules or as a model compound in the development of new catalytic processes for biomass conversion. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-(3-aminopropyl)-2-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-5,7,12H,2-3,6,11H2,1H3

InChI Key

NZKRJTLUCRNIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCN)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Method from Pyridine Derivatives (Patent CN105523995A)

This method involves a multi-step synthesis starting from 2-aminopyridine and proceeds through nitration, chlorination, methoxylation, and catalytic hydrogenation to yield 2-methoxy-5-aminopyridine, a close analog to the target compound.

Key steps:

Step Reaction Description Conditions Yield Purity (HPLC)
1 Nitration of 2-aminopyridine using mixed acid <10°C, 58-63°C, 10-15 h Not specified Not specified
2 Chlorination of 2-hydroxyl-5-nitropyridine with phosphorus oxychloride and DMF Reflux 2-4 h Not specified Not specified
3 Methoxylation of 2-chloro-5-nitropyridine with sodium methylate in methanol Reflux 1-2 h 96.49% 98.78%
4 Catalytic hydrogenation of 2-methoxy-5-nitropyridine with 10% Pd/C 60-65°C, 1-2 h, 0.01 MPa H2 92.55% 98.93%

Advantages:

  • Uses inexpensive and readily available starting materials.
  • Employs environmentally friendly catalytic hydrogenation reducing waste.
  • Mild reaction conditions suitable for scale-up.

Summary of Reaction Scheme:

  • 2-Aminopyridine → nitration → 2-amino-5-nitropyridine
  • 2-amino-5-nitropyridine → diazotization → 2-hydroxyl-5-nitropyridine
  • 2-hydroxyl-5-nitropyridine → chlorination → 2-chloro-5-nitropyridine
  • 2-chloro-5-nitropyridine → methoxylation → 2-methoxy-5-nitropyridine
  • 2-methoxy-5-nitropyridine → catalytic hydrogenation → 2-methoxy-5-aminopyridine

While this route focuses on pyridine derivatives, the methodology and catalytic hydrogenation principles are applicable to the preparation of 5-(3-aminopropyl)-2-methoxyphenol analogs.

Friedel-Crafts Alkylation Route (Patent EP1704140B1)

This approach synthesizes optically pure derivatives related to 5-(3-aminopropyl)-2-methoxyphenol starting from D-alanine and methoxybenzene via a Friedel-Crafts reaction.

Process Highlights:

  • D-alanine is protected with an amino protecting group to prevent racemization.
  • Friedel-Crafts acylation or alkylation introduces the aminopropyl side chain onto the methoxybenzene ring.
  • Subsequent deprotection and functional group modifications yield the target compound.
  • The process avoids racemization and expensive reagents, making it suitable for industrial applications.

Advantages:

  • Uses commercially available and inexpensive chiral starting materials.
  • Avoids complex resolution steps.
  • Provides optically pure products, important for pharmaceutical applications.

Reaction Scheme Summary:

  • Protect D-alanine amino group.
  • Friedel-Crafts reaction with methoxybenzene to introduce side chain.
  • Deprotection and further functional group transformations to yield (R)-5-(2-aminopropyl)-2-methoxybenzene sulphonamide or related compounds.

Though this patent focuses on sulphonamide derivatives, the synthetic principles can be adapted for 5-(3-aminopropyl)-2-methoxyphenol synthesis.

Other Synthetic Considerations

  • Catalysts: 10% palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation steps to reduce nitro groups to amines.
  • Solvents: Methanol, ethylene dichloride, and methyl alcohol are frequently employed solvents.
  • Reaction Conditions: Mild temperatures (60–65°C) and low hydrogen pressures (0.01 MPa) are effective for selective reductions.
  • Purification: Crystallization, filtration, and washing with cold water or solvents are standard to isolate high-purity products.
  • Environmental Impact: Use of catalytic hydrogenation and methylene chloride as solvent reduces sulfuric acid consumption and waste generation.

Data Table: Summary of Key Preparation Steps and Conditions

Step No. Intermediate/Product Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
1 2-amino-5-nitropyridine Mixed acid nitration <10°C to 63°C, 10-15 h Not specified Not specified Controlled nitration
2 2-chloro-5-nitropyridine Phosphorus oxychloride, DMF Reflux 2-4 h Not specified Not specified Chlorination step
3 2-methoxy-5-nitropyridine Sodium methylate, methanol Reflux 1-2 h 96.49 98.78 Methoxylation
4 2-methoxy-5-aminopyridine 10% Pd/C, H2 60-65°C, 1-2 h, 0.01 MPa 92.55 98.93 Catalytic hydrogenation
5 (R)-5-(2-aminopropyl)-2-methoxybenzene sulphonamide D-alanine, methoxybenzene, protecting groups Friedel-Crafts reaction Not specified Not specified Chiral synthesis

Comprehensive Research Findings

  • The catalytic hydrogenation method using 10% Pd/C is highly efficient and environmentally friendly, significantly reducing hazardous waste compared to traditional methods involving strong acids and bases.
  • The Friedel-Crafts alkylation starting from D-alanine and methoxybenzene offers a stereoselective route to optically pure aminopropyl methoxyphenol derivatives, which is critical for pharmaceutical applications requiring chiral purity.
  • The choice of protecting groups and reaction conditions in the Friedel-Crafts route is crucial to prevent racemization and maintain high optical purity.
  • The nitration and substitution steps require precise temperature control to avoid over-nitration or side reactions, ensuring high yields and purity.
  • The methods described are scalable and suitable for industrial production due to the use of inexpensive starting materials and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines.

Scientific Research Applications

5-(3-Aminopropyl)-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

The length of the aminoalkyl chain significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight Chain Length Key Features References
5-(2-Aminoethyl)-2-methoxyphenol C₉H₁₃NO₂ 167.21 C2 (ethyl) Shorter chain, higher solubility
5-(3-Aminopropyl)-2-methoxyphenol C₁₀H₁₄ClN 183.68 C3 (propyl) Balanced lipophilicity
5-(4-Aminobutyl)-2-methoxyphenol C₁₁H₁₇NO₂ 195.26 C4 (butyl) Increased lipophilicity
  • Longer chains (e.g., C4) may enhance bioavailability in lipid-rich environments but reduce aqueous solubility .

Substituent Effects on the Phenolic Ring

Modifications to the phenolic ring or side-chain substituents alter electronic properties and bioactivity:

Methoxy vs. Methyl Groups
Silicon-Containing Derivatives
  • 5-(Diethyl(3,4,5-trimethoxyphenyl)silyl)-2-methoxyphenol (): The silyl group introduces steric bulk and electron-withdrawing effects, which may reduce reactivity but enhance stability. The trimethoxyphenyl moiety could amplify antioxidant properties through increased radical stabilization .
Sulfamoyl and Tert-Butyl Groups
  • 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol (): The polar sulfamoyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
  • 5-(4-tert-Butylphenyl)-2-methoxyphenol (): The bulky tert-butyl group increases hydrophobicity, favoring interactions with lipid membranes .
Antioxidant Potential
  • 4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) (): The morpholinyl groups enhance solubility and radical scavenging, showing superior antioxidant activity compared to primary amines.
  • 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) (): Cyclic amines like pyrrolidinyl may stabilize charge distribution, improving antioxidant efficacy.
Insecticidal Activity
  • 4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol (): The tert-butoxy group contributes to insecticidal activity, suggesting that steric and electronic modifications on the propyl chain can enhance pesticidal effects .

Q & A

Basic: What are the recommended synthetic routes for 5-(3-Aminopropyl)-2-methoxyphenol, and what key reaction conditions influence yield and purity?

Answer:
The synthesis of 5-(3-Aminopropyl)-2-methoxyphenol typically involves alkylation or amination reactions. For instance:

  • Alkylation : Using cesium carbonate as a base in acetonitrile at 60°C, as demonstrated in analogous phenolic compound syntheses .
  • Nitrosation : Reaction with sodium nitrite under acidic conditions (e.g., 2 M HCl) to introduce nitroso groups, followed by purification via column chromatography or filtration .
    Critical factors : Temperature control, solvent choice (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents (e.g., NaNO₂) significantly impact yield. Purity is enhanced by post-synthesis techniques like TLC monitoring (using dichloromethane/methanol solvent systems) .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing 5-(3-Aminopropyl)-2-methoxyphenol?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, particularly for verifying the aminopropyl chain and methoxy group positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 183.68 for the hydrochloride salt) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -NH₂ and phenolic -OH stretches) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using optimized solvent ratios (e.g., 2:8 dichloromethane/methanol) .

Advanced: How does the stereochemistry or substituent positioning in 5-(3-Aminopropyl)-2-methoxyphenol derivatives affect their biological activity?

Answer:

  • Substituent Effects : Fluorine or hydroxyl groups at specific positions (e.g., para vs. meta) alter interactions with enzymes like cyclooxygenase-2 (COX-2) or receptors in inflammatory pathways .
  • Stereochemical Influence : Chiral centers in derivatives (e.g., hydroxypropyl groups) may enhance binding affinity to targets like the NF-κB pathway, as seen in fluorophenol analogs .
  • Methodology : Molecular docking studies (e.g., AutoDock Vina) and comparative IC50 assays across derivatives can quantify structure-activity relationships .

Advanced: What strategies resolve contradictions in reported biological activities of 5-(3-Aminopropyl)-2-methoxyphenol across different studies?

Answer:

  • Assay Standardization : Reproduce studies under controlled conditions (e.g., pH, temperature, and cell lines) to isolate compound-specific effects .
  • Purity Validation : Use HPLC (>95% purity thresholds) to rule out impurities affecting bioactivity .
  • Orthogonal Assays : Cross-validate results using techniques like ELISA (for protein binding) and fluorometric assays (for ROS scavenging) .

Basic: What are the stability profiles and recommended storage conditions for 5-(3-Aminopropyl)-2-methoxyphenol?

Answer:

  • Stability : Susceptible to oxidation (due to phenolic -OH) and hydrolysis (amine group). Stability tests in buffers (pH 4–9) and under UV light are recommended .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Lyophilization enhances long-term stability for hydrochloride salts .

Advanced: How can computational chemistry tools predict the reactivity and potential drug-likeness of 5-(3-Aminopropyl)-2-methoxyphenol derivatives?

Answer:

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Drug-Likeness : Tools like SwissADME assess Lipinski’s Rule of Five parameters (e.g., logP <5, molecular weight <500 Da) and synthetic accessibility .
  • Validation : Correlate computational results with experimental solubility (e.g., shake-flask method) and permeability (Caco-2 assays) .

Basic: What safety protocols are essential when handling 5-(3-Aminopropyl)-2-methoxyphenol in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation; GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with vermiculite .

Advanced: What analytical challenges arise in quantifying 5-(3-Aminopropyl)-2-methoxyphenol in complex biological matrices?

Answer:

  • Matrix Interference : Plasma proteins or lipids may mask detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
  • Detection Limits : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity (LOQ <10 ng/mL) compared to UV-Vis .
  • Internal Standards : Deuterated analogs (e.g., D₃-5-(3-Aminopropyl)-2-methoxyphenol) improve quantification accuracy .

Advanced: How can researchers optimize the scalability of 5-(3-Aminopropyl)-2-methoxyphenol synthesis for preclinical studies?

Answer:

  • Batch Reactor Optimization : Scale-up using continuous-flow systems improves heat/mass transfer (e.g., microreactors for nitrosation steps) .
  • Green Chemistry : Replace acetonitrile with cyclopentyl methyl ether (CPME) for safer solvent recovery .
  • Yield Enhancement : Statistical design (e.g., DoE) identifies critical parameters (e.g., reaction time, catalyst loading) .

Basic: What are the documented interactions of 5-(3-Aminopropyl)-2-methoxyphenol with common laboratory reagents?

Answer:

  • Oxidizing Agents : Reacts with H₂O₂ or KMnO₄, forming quinone derivatives. Avoid during purification .
  • Acid/Base Sensitivity : Hydrochloride salts stabilize the compound in acidic conditions but degrade in strong bases (e.g., NaOH) .

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